molecular formula C16H14N4O5S2 B2441921 4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920244-55-9

4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2441921
CAS No.: 920244-55-9
M. Wt: 406.43
InChI Key: LEZQBQCGFXEFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound that features a nitro group, a thiophene ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Pyridazine Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions such as the Suzuki or Stille coupling.

    Attachment of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents can introduce the nitro group onto the aromatic ring.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group, typically through the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a catalyst or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under various conditions.

Major Products

    Reduction: Reduction of the nitro group yields the corresponding amine.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and the heterocyclic rings can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds such as pyridazinone and other pyridazine-based molecules share structural similarities and may exhibit similar biological activities.

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid, may have comparable properties.

Uniqueness

4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is unique due to the combination of its functional groups and heterocyclic rings, which confer specific chemical and biological properties that may not be present in other similar compounds.

Properties

IUPAC Name

4-nitro-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5S2/c21-20(22)12-3-5-13(6-4-12)27(23,24)17-9-10-25-16-8-7-14(18-19-16)15-2-1-11-26-15/h1-8,11,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZQBQCGFXEFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.